molecular formula C13H17ClN2O B1322349 3-(Piperidin-4-yl)indolin-2-one hydrochloride CAS No. 79098-85-4

3-(Piperidin-4-yl)indolin-2-one hydrochloride

Cat. No. B1322349
CAS RN: 79098-85-4
M. Wt: 252.74 g/mol
InChI Key: DEABHZRRJGJLKA-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound with the linear formula C13H17ClN2O . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)indolin-2-one hydrochloride is represented by the InChI code: 1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,14-16H,5-8H2 .


Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

PROTAC Development

This compound serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. It’s also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .

Anti-HIV Activity

Indole derivatives, like 3-(Piperidin-4-yl)indolin-2-one hydrochloride , have been reported to possess anti-HIV properties. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV agents .

Antibacterial Agents

Hybrids of indolin-2-one and nitroimidazole have shown effectiveness against bacterial strains such as Staphylococcus. This suggests that 3-(Piperidin-4-yl)indolin-2-one hydrochloride could be explored for its antibacterial potential .

VEGFR Inhibition and Anti-Cancer Properties

Indolin-2-one derivatives are important scaffolds in anti-angiogenic drugs. They act as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR), which are primary targets in metastasis. Sunitinib, an oral indolin-2-one derivative, is used to treat renal cell carcinoma and gastrointestinal stromal tumors .

Tyrosine Kinase Inhibition

Indolin-2-one derivatives have been identified as selective inhibitors of different receptor tyrosine kinases (RTKs), which play a crucial role in various biological processes including cell growth and cancer progression .

Anti-Inflammatory Applications

Some indolin-2-one derivatives have been shown to inhibit compound 48/80-induced mast cell degranulation in vitro, suggesting potential anti-inflammatory applications .

Corrosion Inhibition

Indolin-2-one derivatives have been evaluated as corrosion inhibitors, providing insights into their structural effectiveness through experimental and computational techniques .

Neuroprotective Agents

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease .

Each application mentioned above represents a unique field where 3-(Piperidin-4-yl)indolin-2-one hydrochloride can potentially make significant contributions to scientific research and development.

Sigma-Aldrich - Application of 3-(Piperidin-4-yl)indolin-2-one hydrochloride SpringerOpen - A brief review of the biological potential of indole derivatives Nature - Discovery of hybrids of indolin-2-one and nitroimidazole as potent antibacterial agents X-MOL - Structure–activity relationship studies of indolin‐2‐one LookChem - Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives X-MOL - Indolin-2-one Derivatives as Corrosion Inhibitors [SpringerLink - Design, synthesis, and bioevaluation of novel oxoindolin-2-one](https://link.springer.com/article/10.1007/s00044-019-024

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection .

Mechanism of Action

Mode of Action

It’s worth noting that the compound belongs to the indole derivatives family, which are known for their diverse biological activities .

Biochemical Pathways

Indole derivatives have been reported to exhibit anti-HIV activity , suggesting that they may interact with pathways related to viral replication or immune response.

Result of Action

Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.

properties

IUPAC Name

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEABHZRRJGJLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625287
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)indolin-2-one hydrochloride

CAS RN

79098-85-4
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride
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